molecular formula C8H10ClN B1602208 3-Chloro-n,2-dimethylaniline CAS No. 41456-52-4

3-Chloro-n,2-dimethylaniline

Cat. No.: B1602208
CAS No.: 41456-52-4
M. Wt: 155.62 g/mol
InChI Key: XAEPSTFCZJTYLE-UHFFFAOYSA-N
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Description

3-Chloro-n,2-dimethylaniline: is an organic compound with the molecular formula C8H10ClN . It is a substituted derivative of aniline, where the amino group is bonded to a chlorinated benzene ring and two methyl groups. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-n,2-dimethylaniline typically involves the chlorination of n,2-dimethylaniline. One common method includes the use of N,N-dimethylformamide as a solvent, with sulfur and sodium hydrogen carbonate as reagents. The reaction is carried out at temperatures between 110-140°C for 10-24 hours .

Industrial Production Methods: In industrial settings, the production of this compound often involves the alkylation of aniline with methanol in the presence of an acid catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-n,2-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Typically involves and .

    Friedel-Crafts Acylation: Uses and as a catalyst.

    Reduction: Commonly employs and a like .

Major Products:

Scientific Research Applications

3-Chloro-n,2-dimethylaniline is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-n,2-dimethylaniline involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the chlorine atom is replaced by other functional groups. The compound’s effects are mediated through its ability to form stable intermediates and transition states during chemical reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both chlorine and methyl groups, which confer distinct reactivity and chemical properties. This makes it a valuable intermediate in various synthetic pathways and industrial applications .

Properties

IUPAC Name

3-chloro-N,2-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6-7(9)4-3-5-8(6)10-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEPSTFCZJTYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562232
Record name 3-Chloro-N,2-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41456-52-4
Record name 3-Chloro-N,2-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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